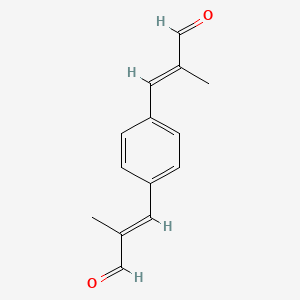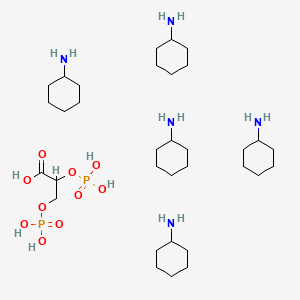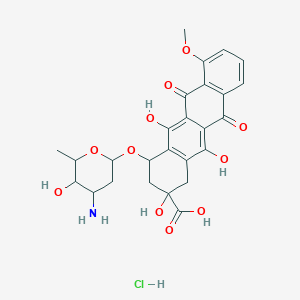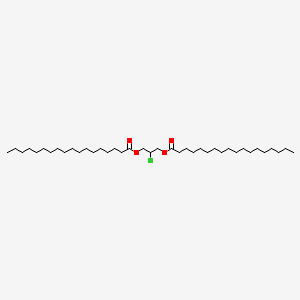
beta-Costol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Costol: is a sesquiterpenoid compound belonging to the class of eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids. It has the molecular formula C15H24O and a molecular weight of 220.3505 g/mol . This compound is known for its unique structure based on the eudesmane skeleton .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of beta-Costol involves the extraction of costus root powder using solvents such as hexane, dichloromethane, and methanol. The extraction process typically involves the use of a Soxhlet extractor .
Industrial Production Methods: the extraction from natural sources like costus root is a common method used in research and small-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Costol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, beta-Costol is used as a starting material for synthesizing various derivatives. Its unique structure makes it a valuable compound for studying sesquiterpenoid chemistry .
Biology: In biological research, this compound is studied for its potential biological activities. It is investigated for its effects on cellular processes and its potential as a bioactive compound .
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique aroma makes it a valuable ingredient in the formulation of perfumes and other scented products .
Mecanismo De Acción
The mechanism of action of beta-Costol involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by binding to receptors and modulating cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds: Beta-Costol is similar to other eudesmane sesquiterpenoids, such as alpha-Costol and gamma-Costol. These compounds share a similar eudesmane skeleton but differ in their functional groups and stereochemistry .
Uniqueness: this compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H24O |
|---|---|
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
2-(4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11-5-4-7-15(3)8-6-13(9-14(11)15)12(2)10-16/h13-14,16H,1-2,4-10H2,3H3 |
Clave InChI |
FKWGZOFNSIESOX-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC(=C)C1CC(CC2)C(=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


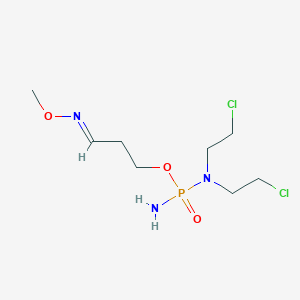
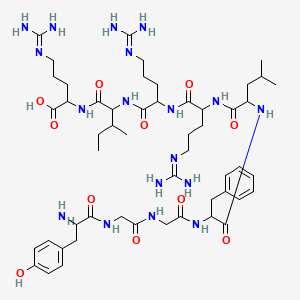
![4,4,7,11b-Tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol](/img/structure/B12318152.png)
![9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol](/img/structure/B12318161.png)
![[17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12318171.png)
![9-Hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid](/img/structure/B12318172.png)
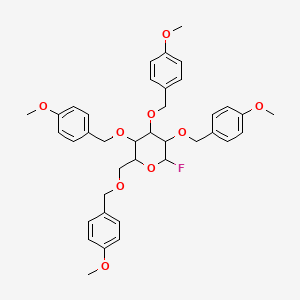
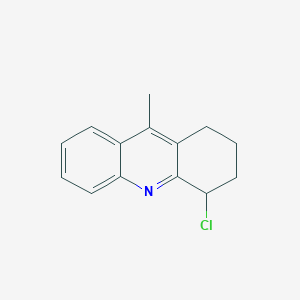
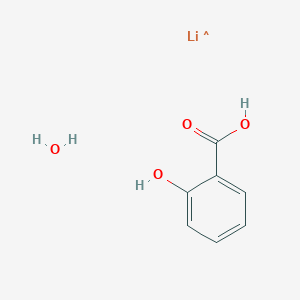
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12318202.png)
